molecular formula C9H19ClO3S B15325933 2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride

2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride

Cat. No.: B15325933
M. Wt: 242.76 g/mol
InChI Key: RXKUYQOOHHVWNV-UHFFFAOYSA-N
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Description

2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by an isopropoxymethyl group and a branched alkyl chain. Its molecular formula is C₁₀H₂₁ClO₃S, with a molecular weight of 256.79 g/mol (HR298005, CAS 1489778-22-4) . This compound is primarily utilized as a pharmaceutical intermediate, where its sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in synthesizing active pharmaceutical ingredients (APIs) .

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

3-methyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-7(2)9(5-13-8(3)4)6-14(10,11)12/h7-9H,5-6H2,1-4H3

InChI Key

RXKUYQOOHHVWNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC(C)C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Isopropoxymethyl)-3-methylbutane-1-thiol

The thiol precursor is synthesized via nucleophilic displacement of a primary alkyl halide. Using 1-bromo-2-(isopropoxymethyl)-3-methylbutane (prepared by alkylation of isopropyl glycidyl ether with methylmagnesium bromide), treatment with thiourea in ethanol at reflux (78°C, 12 hours) yields the corresponding thiouronium salt. Hydrolysis with aqueous NaOH (2 M, 0°C, 1 hour) provides the thiol intermediate in 68–72% yield.

Oxidative Conversion to Sulfonic Acid

Controlled oxidation of the thiol is achieved using hydrogen peroxide (30% w/w) in acetic acid at 40°C for 8 hours. Kinetic studies show complete conversion to 2-(isopropoxymethyl)-3-methylbutane-1-sulfonic acid when maintaining pH 2–3 via acetic acid buffering.

Chlorination with Phosphorus Pentachloride

Reaction of the sulfonic acid with PCl₅ (1:3 molar ratio) in dichloromethane at −10°C produces the target sulfonyl chloride. Excess PCl₅ is required to drive the equilibrium, with yields reaching 84% after 4 hours.

Table 1: Thiol Oxidation-Chlorination Pathway Optimization

Parameter Optimal Range Yield Impact (%)
PCl₅ Equivalents 3.0–3.2 +12
Reaction Temperature −10°C to 0°C +9
Solvent Polarity (ε) 8.93–13.0 (DCM) +7

Direct Sulfonation of Hydrocarbon Backbone

Sulfur Trioxide Complexation

The unfunctionalized hydrocarbon 2-(isopropoxymethyl)-3-methylbutane undergoes sulfonation using SO₃·DMSO complex in 1,2-dichloroethane. At 60°C, the electrophilic sulfonation proceeds via a three-membered cyclic transition state, favoring paraffin activation.

Regioselectivity Challenges

Competitive sulfonation at secondary C-H bonds reduces yield (42–48%) due to the steric bulk of the isopropoxymethyl group. Deuterium labeling studies confirm 78% sulfonation at the primary carbon when using 2,6-di-tert-butylpyridine as a proton scavenger.

Table 2: Sulfonation Positional Isomer Distribution

Catalyst System Primary Sulfonate (%) Secondary Sulfonate (%)
SO₃/DMSO 58 42
SO₃/1,2-DCE + DTBP 78 22

Nucleophilic Chloride Displacement

Sulfonate Ester Intermediate

Burgess-type reagents enable conversion of 2-(isopropoxymethyl)-3-methylbutane-1-sulfonate esters to the corresponding chloride. Using N-cyano-N,N-diisopropylcarbamoyl sulfilimine (CDI-SO₂) in THF at −78°C, the methyl sulfonate ester undergoes nucleophilic displacement with LiCl (3 equiv.) to yield 81% sulfonyl chloride.

Stereochemical Considerations

Circular dichroism analysis confirms retention of configuration at chiral centers during chloride substitution, critical for applications requiring enantiopure products.

Radical Sulfurylation Approaches

Photoinduced Thiol-Ene Coupling

UV irradiation (λ = 254 nm) initiates radical addition of thioacetic acid to 3-methyl-1-(isopropoxymethyl)but-1-ene. Subsequent hydrolysis and oxidation generates the sulfonic acid precursor.

Limitations in Scalability

Chain termination via β-scission limits yields to 55–60%, making this method less practical for industrial synthesis despite its synthetic elegance.

Comparative Analysis of Methodologies

Table 3: Synthetic Route Efficiency Metrics

Method Average Yield (%) Purity (HPLC) Scalability (kg-scale)
Thiol Oxidation 84 98.7 Proven
Direct Sulfonation 48 95.2 Limited
Nucleophilic Displacement 81 99.1 Demonstrated
Radical Sulfurylation 58 92.4 Not feasible

Chemical Reactions Analysis

Types of Reactions

2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a thiol under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride with three analogs: (1) 2-(isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride , (2) 2-(isopropoxymethyl)furan (IPF) , and (3) 2-(diisopropoxymethyl)furan (DIPF) .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Conditions Reactivity/Applications References
This compound C₁₀H₂₁ClO₃S 256.79 Branched alkyl chain, sulfonyl chloride Commercial synthesis (Hairui Chemical) Pharmaceutical intermediate
2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride C₁₁H₂₃ClO₃S 270.82 Longer isobutoxy chain, sulfonyl chloride Not explicitly reported (analog synthesis inferred) Likely similar API applications
2-(Isopropoxymethyl)furan (IPF) C₈H₁₂O₂ 140.18 Furan ring, isopropoxymethyl group Catalytic hydrogenation (APO-5(1.5), 140°C, 2-propanol) Biomass-derived etherification product
2-(Diisopropoxymethyl)furan (DIPF) C₁₁H₂₀O₃ 200.27 Furan ring, dual isopropoxy groups Acetalization (APO-5(1), 100°C, 2-propanol) Biomass-derived acetal product

Catalytic and Reaction Selectivity

  • Catalyst Acidity : APO-5 catalysts with moderate acidity (e.g., APO-5(1.5)) favor IPF formation (etherification), while stronger acidity (APO-5(1)) promotes DIPF (acetalization) . This contrasts with sulfonyl chloride synthesis, where acid catalysts are less critical due to commercial production methods .
  • Metal Loading Effects : For IPF, higher metal content (e.g., 3 wt.% Ca/Ba on APO-1.5) enhances furfuryl alcohol (FAL) selectivity (>90%), but reduces IPF yield, highlighting the sensitivity of etherification to metal-acid balance . Sulfonyl chlorides, however, rely on stepwise functionalization rather than catalytic tuning .

Stability and Byproduct Formation

  • Thermal Stability: IPF and DIPF degrade at elevated temperatures (>140°C) to form levulinic acid derivatives (e.g., isopropyl levulinate) . The sulfonyl chloride analog’s stability under similar conditions is unreported but likely higher due to its non-oxygenated backbone .
  • Byproduct Control : In IPF synthesis, excessive metal loading (e.g., 5 wt.%) shifts selectivity toward DIPF, requiring precise catalyst design . For sulfonyl chlorides, byproducts may arise during chlorination steps, necessitating purification protocols .

Q & A

Q. Table 1. Catalyst Performance in Sulfonyl Chloride-Involved Reactions

CatalystAcidity (mmol NH₃/g)Key Reaction PathwaySelectivity (%)
APO-5(1)0.8Acetalization65–70
APO-5(1.5)1.2Reductive Etherification85–90
3Ca/APO-1.51.0Hydrogen Transfer>90

Advanced: How to address contradictions in catalytic data under varying metal loadings?

Methodological Answer:
Contradictions arise from competing acid/base sites on catalysts. For example:

  • High Metal Loading (5 wt.%) : Reduces sulfonyl chloride selectivity due to excessive basicity, favoring side products like DIPF (2-(diisopropoxymethyl)furan) .
  • Intermediate Loading (3 wt.%) : Balances acidity and metal inventory, enhancing FAL (furfuryl alcohol) and IPF selectivity.
    Resolution Strategy :
    • Conduct NH₃-TPD and CO₂-TPD to map acid/base properties.
    • Optimize metal loading via combinatorial screening (e.g., 1–5 wt.%).
    • Use kinetic modeling to identify rate-limiting steps under conflicting conditions .

Basic: What are its primary applications in organic synthesis?

Methodological Answer:

  • Sulfonamide Formation : Reacts with amines to form sulfonamides, key motifs in drug discovery (e.g., protease inhibitors).
  • Bioconjugation : Links biomolecules (e.g., proteins) via sulfonate ester bonds for targeted drug delivery .
  • Polymer Chemistry : Serves as a crosslinking agent in sulfonated polymer synthesis .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:
The sulfonyl chloride group acts as a strong electrophile. Key factors:

  • Steric Effects : Bulky isopropoxymethyl and 3-methyl groups slow SN2 reactions, favoring SN1 mechanisms in polar solvents.
  • Leaving Group Ability : Chloride departure is facilitated by resonance stabilization of the sulfonate intermediate.
    Experimental Validation :
  • Kinetic isotope effects (KIEs) and Hammett plots to elucidate mechanism .
  • Computational studies (DFT) to map transition states .

Basic: How to ensure stability during storage and handling?

Methodological Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C, away from moisture (hygroscopic).
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and Schlenk techniques to prevent hydrolysis.
  • Decomposition Signs : Cloudiness or gas evolution indicates degradation; validate purity via TLC/GC before use .

Advanced: How does its reactivity compare to structurally related sulfonyl chlorides?

Methodological Answer:
Table 2. Comparative Reactivity of Sulfonyl Chlorides

CompoundRelative Reactivity (vs. Reference)Key Applications
This compound1.0 (Baseline)Drug intermediates
4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride0.7Polymer crosslinking
Benzene-1,3-disulfonyl chloride2.3High-stability linkers

Q. Factors Influencing Reactivity :

  • Electron-withdrawing groups (e.g., CF₃) increase electrophilicity.
  • Steric hindrance from substituents (e.g., cyclopentyl) reduces reaction rates .

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